molecular formula C11H11BrN2O3S B2645302 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole CAS No. 723745-19-5

1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole

Cat. No.: B2645302
CAS No.: 723745-19-5
M. Wt: 331.18
InChI Key: AKYRXURVUOZFES-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole is a sulfonamide-derived imidazole compound characterized by a 4-bromo-3-methoxyphenyl group attached to a sulfonyl moiety, which is further linked to a 4-methylimidazole ring. This structure confers unique electronic and steric properties due to the electron-withdrawing bromo and electron-donating methoxy substituents on the phenyl ring. The sulfonyl group enhances stability and influences intermolecular interactions, making the compound relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-10(12)11(5-9)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYRXURVUOZFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted imidazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

The compound's sulfonamide moiety is significant in drug design, particularly for targeting various biological pathways. Sulfonamides are known for their antibacterial properties, and derivatives like 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole have been explored for their potential as therapeutic agents.

Case Studies:

  • Anticancer Activity : Research indicates that arylsulfonamide derivatives exhibit substantial antiproliferative effects against various cancer cell lines. For instance, modifications to the arylsulfonamide structure can enhance potency against colon cancer cells, with specific analogs demonstrating IC50 values as low as 3 nM .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes associated with diseases such as type 2 diabetes mellitus. Inhibitory assays against enzymes like α-glucosidase and protein tyrosine phosphatase 1B have shown promising results, suggesting its role in managing metabolic disorders .

Antimicrobial Properties

The incorporation of the methoxy and bromo groups in the structure enhances its interaction with biological targets, making it a candidate for antimicrobial applications.

Research Findings:

  • Studies have demonstrated that similar sulfonamide derivatives possess significant antibacterial and antifungal activities. For instance, compounds derived from sulfadiazine have shown improved inhibition against various bacterial strains compared to traditional antibiotics .
  • The compound's structure allows it to interact effectively with microbial enzymes, potentially leading to new treatments for resistant strains.

Antiepileptic Potential

Recent investigations into imidazole derivatives highlight their potential in treating epilepsy. The structural features of this compound may contribute to modulating ion channels involved in seizure activity.

Clinical Implications:

  • A study focusing on similar imidazole compounds noted their efficacy in reducing neuronal firing in models of drug-resistant epilepsy, indicating a pathway for further exploration of this compound in neurological disorders .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

Data Table: Structure-Activity Relationships

SubstituentActivity (IC50)Remarks
4-Methyl25 nMHigh potency against cancer cell lines
3-Methoxy>100 nMSignificant loss of activity
4-Bromo3 nMEnhanced interaction with target enzymes

The above table summarizes findings from various studies assessing the impact of different substituents on the biological activity of related compounds .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into two groups: positional isomers (e.g., 1-[(2-bromophenyl)sulfonyl]-4-methylimidazole) and sulfonyl-containing heterocycles (e.g., benzimidazole derivatives). Key comparisons include:

Property 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole 1-[(2-Bromophenyl)sulfonyl]-4-methylimidazole Benzimidazole Derivatives (e.g., 3s, 3t)
Substituent Position 4-Bromo, 3-methoxy on phenyl 2-Bromo on phenyl Varied (e.g., 5/6-methoxy, dimethylamino)
Key Functional Groups Sulfonyl, methylimidazole, bromo, methoxy Sulfonyl, methylimidazole, bromo Sulfonyl/sulfinyl, methoxy, pyridylmethyl
Electronic Effects Methoxy (EDG) offsets bromo (EWG), moderate polarity Steric hindrance from ortho-bromo reduces reactivity Sulfinyl groups enhance electrophilicity
Reported Data N/A (target compound) Safety data available (GHS) NMR shifts (e.g., δ 2.24–3.75 for methyl groups)

Physicochemical and Spectroscopic Properties

  • The para-bromo group may also enhance thermal stability compared to ortho-substituted analogs .
  • Comparison with Benzimidazoles: The benzimidazole derivatives in exhibit distinct NMR profiles (e.g., methyl groups at δ 2.24–3.75), suggesting that the target compound’s methylimidazole and methoxy groups would produce diagnostic shifts in the δ 2–4 range. Sulfonyl groups in both classes contribute to high melting points (e.g., 92–96°C for benzimidazoles) .

Biological Activity

1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromine and Methoxy Substituents : These groups influence the compound's reactivity and biological interactions.
  • Imidazole Ring : Known for its role in various biological processes, this ring structure contributes to the compound's pharmacological properties.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, targeting various bacterial strains.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. In vitro studies indicate that it may inhibit the growth of certain bacteria, making it a candidate for further development as an antibiotic agent.

Anticancer Potential

Studies have suggested that this compound could possess anticancer properties. It may induce apoptosis in cancer cells or inhibit tumor growth through specific molecular pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Antimicrobial Activity

In a study conducted on various bacterial strains, this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria. This positions the compound as a promising candidate for antibiotic development.

Case Study: Anticancer Activity

Another study evaluated the anticancer potential of this compound in vitro. The results indicated that treatment with this compound led to reduced viability of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

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